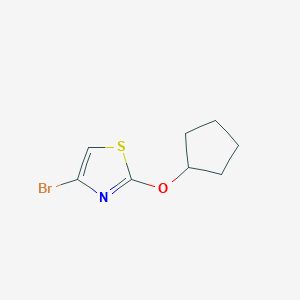

4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Description

Overview of the 1,3-Thiazole Heterocyclic System in Organic Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. globalresearchonline.net This arrangement imparts a unique set of chemical and physical properties that have been extensively studied and utilized. The thiazole (B1198619) nucleus is a fundamental component of numerous biologically active compounds, including the vitamin thiamine (B1217682) (B1). wikipedia.org

Thiazoles are planar, cyclic compounds that exhibit significant aromaticity due to the delocalization of six π-electrons within the ring, fulfilling Hückel's rule. wikipedia.orgnih.gov This aromatic character, which contributes to the ring's stability, is greater than that of the analogous oxazole (B20620) ring system. wikipedia.org The aromaticity is evident in ¹H NMR spectroscopy, where the ring protons show chemical shifts in the downfield region (typically between 7.27 and 8.77 ppm), indicating a strong diamagnetic ring current. wikipedia.org The presence of both an electron-donating sulfur atom and an electron-withdrawing imine nitrogen atom leads to a distinct distribution of electron density around the ring. Calculated π-electron densities indicate that the C5 position is the primary site for electrophilic substitution, while the proton at the C2 position is the most acidic and susceptible to deprotonation by strong bases. wikipedia.org

Table 1: Physicochemical Properties of 1,3-Thiazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃NS |

| Molar Mass | 85.12 g·mol⁻¹ |

| Appearance | Pale yellow liquid |

| Odor | Pyridine-like |

| Boiling Point | 116 to 118 °C |

| Acidity (pKa of conjugate acid) | 2.5 |

Data sourced from multiple references. wikipedia.orgnih.gov

The study of thiazole chemistry dates back to the late 19th century. The development of robust synthetic methods was crucial for exploring the chemistry and applications of this heterocyclic system. Two of the most prominent and historically significant methods for constructing the thiazole ring are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.

The Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887, is arguably the most widely known method for preparing thiazoles. nih.govsynarchive.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The process begins with an Sₙ2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This method is highly versatile, allowing for the synthesis of a wide variety of substituted thiazoles in high yields. chemhelpasap.commdpi.com

The Cook-Heilbron thiazole synthesis , discovered in 1947, provides a route to 5-aminothiazole derivatives. wikipedia.org This reaction occurs under mild conditions and involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.com This synthesis was significant as it provided access to 5-aminothiazoles, which were a relatively unknown class of compounds at the time. wikipedia.org

Importance of Bromine Functionalization in Heterocyclic Chemistry

Halogenation is a fundamental transformation in organic synthesis, and the introduction of a bromine atom onto a heterocyclic ring is a powerful strategy for molecular diversification. Bromine is not merely a substituent but an active functional group that opens up numerous pathways for subsequent chemical modifications. acsgcipr.org

A bromine atom on a thiazole ring, as in 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole, serves as a versatile "synthetic handle." Bromo-heterocycles are key precursors for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The C4-Br bond can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of aryl, alkyl, vinyl, or alkynyl groups.

Furthermore, the bromine atom can be exchanged with a metal through a halogen-metal exchange reaction, typically using organolithium reagents. wikipedia.orgacs.org For instance, 2-bromothiazole (B21250) can be converted into 2-lithiothiazole, a potent nucleophile that can react with a wide range of electrophiles. wikipedia.org This synthetic utility makes brominated thiazoles, including the full family from mono- to tri-brominated species, valuable intermediates in the synthesis of complex molecules. acs.orglookchem.com The synthesis of these brominated precursors has been systematically revisited and optimized to facilitate their availability for modern synthetic efforts. acs.orgresearchgate.net

The introduction of a bromine atom significantly alters the electronic and steric profile of the thiazole ring.

Electronic Effects : Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the thiazole ring, influencing its reactivity. nih.gov Halogenation can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This modification of the electronic structure is crucial in the design of materials for organic electronics, where thiazole-based compounds are used as organic semiconductors. science.govresearchgate.net

Steric Effects : The bromine atom possesses a specific van der Waals radius (1.85 Å), which is larger than that of hydrogen. Its presence at the C4 position introduces steric bulk that can influence the molecule's preferred conformation and its ability to interact with other molecules, such as the active site of an enzyme or a biological receptor. This steric hindrance can be strategically used in drug design to control molecular shape and orientation. nih.gov

Contextualization of the Cyclopentyloxy Moiety in Chemical Structures

The 2-(cyclopentyloxy) group consists of a five-membered cyclopentyl ring attached to the thiazole core via an oxygen atom, forming an ether linkage. This moiety imparts distinct properties to the molecule compared to simpler alkyl or alkoxy substituents.

Compared to a smaller methoxy (B1213986) or ethoxy group, the cyclopentyl ring introduces significantly more steric bulk. This can have several consequences:

It can shield adjacent parts of the molecule from reacting.

It may lock the substituent into a more restricted conformation.

It can provide a larger surface area for van der Waals interactions, potentially enhancing binding to a biological target. researchgate.net

The inclusion of such a group is a deliberate design choice aimed at modifying the parent molecule's physical and chemical properties in a predictable manner. For instance, in structure-activity relationship (SAR) studies, varying the size and nature of such groups is a common strategy to optimize a compound's activity. mdpi.com

Table 2: Comparison of Alkoxy Group Properties

| Alkoxy Group | Formula | Relative Size | Lipophilicity (cLogP contribution) |

|---|---|---|---|

| Methoxy | -OCH₃ | Small | Low |

| Ethoxy | -OCH₂CH₃ | Medium | Moderate |

| Cyclopentyloxy | -OC₅H₉ | Large | High |

Chemical Relevance of Ethers and Alkyloxy Substituents

Ether and alkyloxy substituents are prevalent in the structure of many natural and synthetic heterocyclic compounds. researchgate.netresearchgate.net An alkyloxy group, such as the cyclopentyloxy group in the title compound, can significantly modulate the electronic properties of the thiazole ring. As an electron-donating group, it can influence the reactivity of the heterocyclic system in subsequent chemical transformations. rsc.org

Furthermore, these substituents play a crucial role in altering the physicochemical profile of a molecule. They can impact key parameters such as lipophilicity (the ability to dissolve in fats and lipids), which in turn affects how a molecule is absorbed, distributed, and metabolized in a biological system. The presence of the oxygen atom can also provide a site for hydrogen bonding, potentially influencing interactions with biological targets like enzymes or receptors.

Stereochemical Implications of Cyclopentyloxy Groups

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. patsnap.comnih.gov While the attachment of the cyclopentyloxy group to the thiazole ring does not create a chiral center in this specific molecule, the non-planar nature of the cyclopentyl ring has important stereochemical consequences.

The cyclopentyl group is not flat; it adopts puckered conformations (such as "envelope" or "twist" forms). This conformational rigidity restricts the rotational freedom of the substituent compared to a linear alkyl chain. researchgate.net This defined three-dimensional structure can be advantageous in drug design, as it can help to orient the molecule precisely within the binding site of a target protein, potentially leading to enhanced potency and selectivity. researchgate.net The move towards molecules with greater three-dimensional character is a current trend in medicinal chemistry to explore new chemical space. nih.gov

Rationale for Research on this compound

The specific combination of a bromine atom and a cyclopentyloxy group on a thiazole scaffold provides a strong rationale for its synthesis and study. The molecule is designed not as an end-product itself, but as a specialized chemical tool—a molecular building block. biosynce.comwikipedia.org

Identification of Research Gaps in Thiazole Functionalization

While numerous methods exist for the synthesis of the thiazole ring, such as the well-known Hantzsch synthesis, there is a continuous demand in medicinal chemistry for novel and readily available building blocks with specific and orthogonal functional groups. ijper.orgorganic-chemistry.org The synthesis of thiazoles with a defined 2,4-disubstitution pattern, particularly with a 2-alkoxy and a 4-halo group, requires targeted synthetic routes. The availability of such compounds addresses a research gap by providing chemists with pre-functionalized scaffolds that can accelerate the discovery of new chemical entities. researchgate.netresearchgate.net These intermediates are crucial for constructing large compound libraries for high-throughput screening, a key process in modern drug discovery. acs.org

Potential as a Synthetic Intermediate and Molecular Building Block

The primary value of this compound lies in its potential as a versatile synthetic intermediate. biosynce.com It possesses two distinct points of functionality that can be addressed in subsequent chemical reactions.

The C4-Bromo Group : This is the primary reactive site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling reactions allow for the attachment of a diverse range of molecular fragments at this position.

The 2-Cyclopentyloxy Group : This group imparts specific steric and electronic properties to the molecule and any subsequent derivatives. It influences the molecule's solubility and conformational profile, which are critical for interaction with biological systems.

The dual functionality makes this compound a valuable building block for the modular assembly of more complex molecules. wikipedia.org Chemists can use the bromo- group as an anchor to connect the thiazole core to other molecular fragments, while the cyclopentyloxy group helps to define the spatial and physicochemical properties of the final construct.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted or based on close structural analogs, as experimental data for this specific compound is not widely available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNOS | System Calculated |

| Molecular Weight | 248.14 g/mol | System Calculated |

| XLogP3-AA (Lipophilicity) | 3.6 | Estimated based on analog nih.gov |

| Hydrogen Bond Donor Count | 0 | Estimated based on analog nih.gov |

| Hydrogen Bond Acceptor Count | 2 | System Calculated |

Table 2: Potential Synthetic Transformations at the C4-Position This table outlines the utility of the bromo-substituent as a handle for various cross-coupling reactions.

| Reaction Name | Reagent Type | Bond Formed | Purpose |

| Suzuki Coupling | Boronic acids/esters | C-C (Aryl/Alkyl) | Introduction of aromatic or aliphatic groups. |

| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Introduction of alkyne functionalities. |

| Heck Coupling | Alkenes | C-C (Alkenyl) | Introduction of vinyl groups. |

| Stille Coupling | Organostannanes | C-C (Aryl/Alkenyl) | Versatile C-C bond formation. nih.gov |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-based functional groups. |

| Cyanation | Cyanide source | C-CN | Introduction of a nitrile group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-cyclopentyloxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c9-7-5-12-8(10-7)11-6-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHATXYWLGIQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Cyclopentyloxy 1,3 Thiazole and Precursor Derivatives

Retrosynthetic Analysis of 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.

Disconnection Strategies for the Thiazole (B1198619) Ring

The central 1,3-thiazole ring of this compound can be disconnected in several ways, primarily suggested by two classic synthetic methods.

Hantzsch-Type Disconnection : This approach involves breaking the C2-N3 and C4-C5 bonds. This deconstruction leads to two key synthons: a thioamide-containing fragment that provides the S-C2-N3 unit, and an α-halocarbonyl component that supplies the C4-C5 atoms. For the target molecule, the thioamide equivalent would be O-cyclopentyl thiocarbamate, and the α-halocarbonyl would be a 3-bromo-1,1-dihalo-propan-2-one or a related three-carbon building block. This is a widely utilized and robust method for thiazole synthesis. nih.govsynarchive.com

Cook-Heilbron-Type Disconnection : An alternative strategy involves disconnecting the C2-S1 and C2-N3 bonds. This pathway suggests a precursor bearing the C4-C5-S1 fragment reacting with a source for the N3-C2 unit. This route is generally less common for this specific substitution pattern but remains a valid theoretical approach.

Approaches for Introducing the Cyclopentyloxy Substituent

The 2-(cyclopentyloxy) group can be incorporated at different stages of the synthesis, representing two distinct strategic approaches.

Precursor-Based Introduction : This strategy involves synthesizing a key intermediate that already contains the cyclopentyloxy moiety before the thiazole ring is formed. The most logical precursor is O-cyclopentyl thiocarbamate (H₂N-C(=S)O-cyclopentyl). This nucleophile can then be reacted with an appropriate electrophilic partner to form the thiazole ring in a single cyclization step. researchgate.net The synthesis of such thiocarbamates can be achieved through several methods, including the reaction of alcohols with thiocyanates (Riemschneider synthesis) or via modern coupling techniques involving carbon dioxide and amines. rsc.orgwikipedia.orgwikipedia.org

Post-Cyclization Introduction : In this approach, the thiazole ring is constructed first, followed by the introduction of the cyclopentyloxy group. This typically proceeds via a 2-hydroxy-4-bromothiazole (which exists predominantly as its tautomer, 4-bromo-1,3-thiazol-2(3H)-one). This intermediate can then undergo etherification, such as a Williamson ether synthesis, by reacting it with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. This method allows for late-stage diversification of the substituent at the C2 position. google.comnih.gov

Strategies for Bromination at the 4-Position

Introducing the bromine atom at the C4 position of the thiazole ring is a critical step that requires careful consideration of regioselectivity.

Bromination of a Pre-formed Ring : This involves the direct electrophilic bromination of a 2-(cyclopentyloxy)-1,3-thiazole (B3000078) intermediate. However, direct bromination of thiazoles can sometimes lead to mixtures of products, with the C5 position often being more reactive depending on the existing substituents. Achieving regioselective bromination at C4 might require specific reagents or directing group strategies.

Use of a Brominated Building Block : A more controlled and often preferred strategy is to start with a synthon that already contains the bromine atom at the correct position. In the context of the Hantzsch synthesis, this would involve using a brominated α-halocarbonyl compound, such as 1,3-dibromoacetone. The reaction of such a building block with the chosen thioamide precursor directly yields the 4-bromothiazole (B1332970) core. nih.govmdpi.com This approach avoids potential issues with regioselectivity in the final steps of the synthesis.

Conventional Synthetic Routes to 1,3-Thiazole Scaffolds Applicable to the Compound

Based on the retrosynthetic analysis, the following forward-synthetic methods are most applicable for the preparation of this compound.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is arguably the most common and versatile method for constructing the thiazole ring. synarchive.commdpi.com In a potential route to the target molecule, O-cyclopentyl thiocarbamate would be condensed with a 1,3-dihalopropanone derivative.

The proposed reaction would proceed via nucleophilic attack of the sulfur atom of the thiocarbamate onto the α-carbon of the halo-ketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Table 1: Hypothetical Hantzsch Synthesis for this compound

| Reactant 1 | Reactant 2 | Typical Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| O-Cyclopentyl thiocarbamate | 1,3-Dibromoacetone | Ethanol or Acetonitrile | Reflux, 4-12 hours | This compound |

Cyclocondensation Reactions Involving Thiourea (B124793) or Thioamides

Cyclocondensation reactions provide a direct and efficient pathway to substituted thiazoles. nih.gov This category broadly includes the Hantzsch synthesis but also encompasses reactions with other thiourea or thioamide derivatives.

A plausible two-step approach could first involve the synthesis of an N-acyl-O-cyclopentyl thiocarbamate. However, a more direct route using O-cyclopentyl thiocarbamate itself, as described in the Hantzsch method, is generally more atom-economical and efficient. The reaction between a thiourea derivative and an α-haloketone is a cornerstone of thiazole synthesis due to its reliability and broad substrate scope. nih.gov

Table 2: General Cyclocondensation for 2-Alkoxy-4-Halothiazoles

| Thioamide Precursor | α-Halocarbonyl Precursor | Key Reaction Type | Expected Outcome |

|---|---|---|---|

| O-Alkyl/Aryl Thiocarbamate | 1,3-Dihaloacetone | Hantzsch Cyclocondensation | Direct formation of the 2-alkoxy-4-halothiazole core. |

| Thiourea | Bromoacetyl bromide | Multistep Synthesis | Formation of 2-amino-4-bromothiazole, followed by diazotization, hydrolysis, and etherification. |

Modifications for Introduction of Substituents

The functionalization of the thiazole ring is a cornerstone of heterocyclic chemistry, allowing for the introduction of various substituents that dictate the molecule's final properties. Thiazoles can undergo several types of reactions, including electrophilic and nucleophilic substitutions. The position of substitution is heavily influenced by the substituents already present on the ring.

Common methods for introducing new groups onto the thiazole nucleus include:

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the C5-position, which is the most electron-rich carbon, especially when an activating group is present at the C2-position.

Nucleophilic Aromatic Substitution: This is less common but can be achieved when a good leaving group, such as a halogen, is present on the ring. The C2-position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods like Suzuki, Stille, and Negishi couplings are invaluable for creating carbon-carbon bonds at specific positions, typically starting from a halogenated thiazole precursor. researchgate.netbeilstein-archives.org

Deprotonation and Reaction with Electrophiles: Strong bases can deprotonate specific positions on the thiazole ring, creating a nucleophilic center that can then react with various electrophiles.

The synthesis of this compound necessitates a strategy that precisely controls the placement of both the bromine atom and the ether group.

Specific Methodologies for Introducing the Cyclopentyloxy Moiety

The introduction of the cyclopentyloxy group at the C2-position of the thiazole ring is a critical step. This is typically accomplished via etherification, leveraging the unique reactivity of the C2-position.

Etherification Reactions at the 2-Position of the Thiazole Ring

The most direct route to forming the 2-alkoxy bond involves a nucleophilic substitution reaction where a halogen atom at the C2-position is displaced. The C2-position of a thiazole is more electron-deficient compared to other positions, making a C2-halogen bond particularly susceptible to attack by nucleophiles. researchgate.net A common strategy is a variation of the Williamson ether synthesis, where a 2-halothiazole is treated with a cyclopentyloxide salt. beilstein-archives.org

A key precursor for this approach is 2,4-dibromothiazole (B130268). Research shows that the bromine atom at the C2-position is significantly more reactive towards nucleophiles and in cross-coupling reactions than the bromine at the C4-position. researchgate.net This differential reactivity allows for the selective substitution at C2 while leaving the C4-bromo group intact.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Ref. |

| 2,4-Dibromothiazole | Sodium Cyclopentyloxide | Cyclopentanol (B49286)/DMF | Heating | This compound | researchgate.net |

| 2-Bromo-4-substituted thiazole | Alcohol | Base (e.g., NaH), Solvent (e.g., THF) | Varies | 2-Alkoxy-4-substituted thiazole | N/A |

Utilization of Cyclopentanol or Cyclopentyl Halides as Precursors

To generate the necessary nucleophile for the etherification, cyclopentanol is the most common and direct precursor. It can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding sodium or potassium cyclopentyloxide. This alkoxide is a potent nucleophile that can readily attack the electrophilic C2-position of a 2-halothiazole.

Reaction Scheme:

Cyclopentanol + NaH → Sodium Cyclopentyloxide + H₂

Sodium Cyclopentyloxide + 2,4-Dibromothiazole → this compound + NaBr

The use of cyclopentyl halides (e.g., cyclopentyl bromide) in this context is less typical for forming an ether bond at the C2-position. That approach would require reacting the halide with a 2-hydroxythiazole derivative. While feasible, the synthesis of the requisite 4-bromo-2-hydroxythiazole precursor and subsequent etherification can be more complex than the selective substitution on 2,4-dibromothiazole.

Directed Bromination Strategies for the 4-Position of 1,3-Thiazoles

Achieving bromination specifically at the C4-position requires a regioselective approach, as the inherent reactivity of the thiazole ring often favors other positions.

Regioselective Bromination Techniques

Direct electrophilic bromination of a thiazole ring already bearing a 2-alkoxy group is problematic for obtaining the 4-bromo isomer. The 2-alkoxy substituent is an activating group that strongly directs incoming electrophiles to the C5-position. ias.ac.in Therefore, direct bromination of 2-(cyclopentyloxy)thiazole would overwhelmingly yield 5-Bromo-2-(cyclopentyloxy)-1,3-thiazole.

To overcome this, synthetic strategies rely on precursors where the 4-position is already halogenated or can be selectively functionalized. The most effective strategies include:

Starting with 2,4-Dibromothiazole: As previously mentioned, this commercially available or readily synthesized compound is an ideal starting material. researchgate.net The differential reactivity of the two bromine atoms allows for functionalization at C2, leaving the C4-bromo substituent in place. researchgate.nettum.de

Synthesis from Thiazolidine Derivatives: Convenient and scalable syntheses of 2,4-dibromothiazole have been developed from precursors like 1,3-thiazolidine-2,4-dione. researchgate.net

Halogen Dance Rearrangement: In some cases, a bromine atom can be induced to "dance" or migrate from one position to another under the influence of a strong base. For instance, a protected 5-bromothiazole (B1268178) can rearrange to the thermodynamically preferred 4-bromo isomer. rsc.org

| Precursor | Method | Outcome | Ref. |

| 1,3-Thiazolidine-2,4-dione | Bromination | 2,4-Dibromo-1,3-thiazole | researchgate.net |

| 2-Amino-1,3-thiazole | Sequential Bromination/Debromination | 2,4-Dibromo-1,3-thiazole | researchgate.net |

| Protected 5-Bromo-2-aminothiazole | Base-induced Rearrangement | Protected 4-Bromo-2-aminothiazole | rsc.org |

Role of Activating/Deactivating Groups in Bromination Selectivity

The outcome of electrophilic substitution on a thiazole ring is dictated by the electronic nature of the existing substituents.

Activating Groups: Electron-donating groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups activate the thiazole ring towards electrophilic attack. Due to the electronic structure of the thiazole ring, these groups, when placed at the C2-position, strongly direct incoming electrophiles to the C5-position. ias.ac.in The cyclopentyloxy group in the target molecule is a classic example of such an activating group. This directing effect is the primary reason why a direct bromination approach is not feasible for synthesizing the 4-bromo isomer. nih.gov

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups deactivate the ring towards electrophilic substitution, making reactions slower and requiring harsher conditions. While they deactivate the entire ring, the deactivation is often most pronounced at the C5-position, though predicting regioselectivity can be complex and depends on the specific group and reaction conditions.

In the context of synthesizing this compound, the powerful C5-directing effect of the 2-cyclopentyloxy group necessitates a synthetic design that circumvents a late-stage electrophilic bromination. The strategy of using a pre-brominated scaffold like 2,4-dibromothiazole effectively exploits the different chemical reactivities (nucleophilic vs. electrophilic substitution) at different ring positions to achieve the desired substitution pattern.

Cascade and Multicomponent Reactions for Concurrent Thiazole Formation and Functionalization

Cascade and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like substituted thiazoles by combining multiple reaction steps into a single operation. This approach enhances efficiency by reducing the number of purification steps, saving time and resources.

Cascade reactions, which involve a series of intramolecular transformations, can also be employed for the synthesis of functionalized thiazoles. A hypothetical cascade pathway to this compound could begin with a precursor containing both a thioamide and a suitably functionalized alkyne moiety. Upon initiation, a cyclization event would form the thiazole ring, followed by a subsequent bromination step, potentially facilitated by an in-situ generated brominating species or a tandem catalytic process. The efficiency of such cascade processes often relies on the careful design of the starting materials to orchestrate the desired sequence of bond formations.

| Reaction Type | Reactants | Potential Product | Key Features |

| Multicomponent | Aldehyde, Isothiocyanate, Alkyl Bromide | Substituted Thiazole | One-pot, high atom economy |

| Cascade | Functionalized Thioamide/Alkyne | Fused/Substituted Thiazole | Intramolecular, sequential transformations |

Catalytic Approaches in the Synthesis of Substituted Thiazoles

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of highly selective and efficient transformations. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of substituted thiazoles.

Transition Metal-Catalyzed Coupling Reactions Relevant to Bromothiazoles

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including bromothiazoles. Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are particularly relevant for creating carbon-carbon bonds at the bromine-bearing position of a pre-formed 4-bromothiazole nucleus.

For the synthesis of this compound, a potential strategy would involve the initial synthesis of 2,4-dibromothiazole. Subsequently, a selective transition metal-catalyzed coupling reaction could be employed to introduce the cyclopentyloxy group at the 2-position. This would require careful control of the reaction conditions to favor substitution at the more reactive 2-position over the 4-position. Alternatively, a 2-alkoxy-thiazole could be synthesized first, followed by a regioselective bromination at the 4-position, potentially using a transition metal catalyst to direct the halogenation. For instance, ruthenium and rhodium catalysts have been shown to direct the halogenation of aryl-substituted benzo[d]oxazoles, a principle that could potentially be adapted to thiazole systems.

| Coupling Reaction | Catalyst | Reactants | Product |

| Suzuki | Palladium | 4-Bromothiazole derivative, Cyclopentyloxyboronic acid derivative | 4-(Cyclopentyloxy)thiazole derivative |

| Stille | Palladium | 4-Bromothiazole derivative, Organostannane | 4-Substituted thiazole |

| Negishi | Palladium/Nickel | 4-Bromothiazole derivative, Organozinc reagent | 4-Substituted thiazole |

Organocatalytic Methods in Thiazole Synthesis

Organocatalysis has emerged as a complementary approach to metal-catalyzed reactions, offering mild reaction conditions and avoiding the use of potentially toxic and expensive metals. In the context of thiazole synthesis, organocatalysts can be employed to promote the key bond-forming reactions.

For example, the Hantzsch thiazole synthesis, a classical method involving the reaction of an α-haloketone with a thioamide, can be facilitated by organocatalysts. An organocatalytic approach to a precursor of this compound could involve the condensation of a suitable α-bromoketone with O-cyclopentyl thiocarbamate, catalyzed by an organic base or a hydrogen-bond donor catalyst. The resulting 2-(cyclopentyloxy)thiazole could then be regioselectively brominated at the 4-position.

Furthermore, organocatalytic methods have been developed for the synthesis of 2,4-disubstituted thiazoles through the coupling of α-diazoketones with thioamides or thioureas, often catalyzed by a Brønsted acid like trifluoromethanesulfonic acid. organic-chemistry.orgnih.gov This approach provides a metal-free route to the thiazole core, which can then be further functionalized. While a direct application to the synthesis of the title compound is not reported, the underlying principles offer a viable synthetic strategy.

| Organocatalytic Reaction | Catalyst Type | Key Transformation | Relevance to Synthesis |

| Hantzsch Synthesis | Organic Base | Thiazole ring formation | Synthesis of the core thiazole structure |

| α-Diazoketone Coupling | Brønsted Acid | Thiazole ring formation | Metal-free synthesis of 2,4-disubstituted thiazoles |

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Cyclopentyloxy 1,3 Thiazole

Reactivity at the Bromine-Substituted 4-Position

The bromine atom at the 4-position of the thiazole (B1198619) ring is a key handle for introducing molecular diversity. This position is susceptible to a variety of reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and can also undergo reductive debromination.

Nucleophilic Aromatic Substitution Pathways

While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-withdrawing nature of the thiazole ring can facilitate such reactions with strong nucleophiles or under specific reaction conditions. Halogens on heterocyclic rings, when activated by the ring's electron-deficient nature, can be displaced by nucleophiles. For 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole, reactions with various nucleophiles such as amines, alkoxides, and thiolates could potentially lead to the corresponding 4-substituted thiazole derivatives.

Studies on similar nitro-activated thiophenes have shown that amines can readily displace a halogen atom. nih.gov For instance, the reaction of 2-L-5-nitrothiophenes with pyrrolidine, piperidine, and morpholine (B109124) proceeds efficiently. nih.gov While the thiazole ring is less activating than a nitro group, this suggests that with appropriate nucleophiles and conditions, substitution at the 4-position of this compound is feasible. The reaction of 2,3-dichloroquinoxaline (B139996) with butylamine, for example, demonstrates the displacement of a chloro group by an amine on a nitrogen-containing heterocycle.

It is important to note that the reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. For this compound, forcing conditions such as high temperatures or the use of a strong base might be necessary to achieve successful substitution.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom at the 4-position of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. It is anticipated that this compound would readily participate in Suzuki coupling reactions with various aryl- and heteroarylboronic acids or their esters. Research on other brominated thiazoles has demonstrated the utility of this reaction. For example, a palladium-catalyzed Miyaura borylation of 4-bromo-2,4′-bithiazoles followed by a Suzuki–Miyaura cross-coupling has been reported. researchgate.net Similarly, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids has been successfully achieved. nih.gov

Table 1: Examples of Suzuki Coupling Reactions on Brominated Heterocycles

| Substrate | Coupling Partner | Catalyst/Base | Product | Yield (%) | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Mono- and disubstituted products | 33-46 | nih.gov |

| 4-bromo-2,4′-bithiazole derivatives | (Hetero)arylboronic acids | Pd catalyst | 2′,4-disubstituted 2,4′-bithiazoles | - | researchgate.net |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide. This compound is expected to be a suitable substrate for Sonogashira coupling reactions, allowing for the introduction of various alkynyl groups at the 4-position. The Sonogashira protocol has been successfully applied to achieve alkynyl-debromination in 2-substituted 4-bromothiazoles. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. This reaction is known for its high functional group tolerance and has been used for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles in high yields (88-97%). researchgate.net It is therefore highly probable that this compound would react efficiently with a variety of organozinc reagents under Negishi conditions.

Reductive Debromination Studies

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, which can be useful for structural modification or for accessing the corresponding debrominated thiazole. Various reducing agents can be employed for this purpose, including metal hydrides. For instance, binary metal hydride systems containing dichloroindium hydride (HInCl₂) have been shown to reduce primary alkyl or benzyl (B1604629) bromides. rsc.org While specific studies on this compound are not available, it is plausible that similar reducing agents could effect the debromination of this compound.

Reactivity at the Cyclopentyloxy-Substituted 2-Position

The 2-cyclopentyloxy group offers another site for chemical modification, primarily through cleavage of the ether linkage or potential rearrangement reactions.

Cleavage Reactions of the Ethereal Linkage

The ether bond in the 2-cyclopentyloxy group can be cleaved under various conditions, most commonly using strong acids. Acid-catalyzed cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. The mechanism can be either SN1 or SN2, depending on the structure of the alkyl group.

In the case of this compound, treatment with a strong acid like HBr or HI would likely lead to the formation of 4-bromo-1,3-thiazol-2-ol (or its tautomer, 4-bromo-1,3-thiazol-2(3H)-one) and cyclopentyl bromide or iodide. The secondary nature of the cyclopentyl group suggests that the reaction could proceed through a mixed SN1/SN2 pathway. The cleavage of the C-O bond in alcohols and ethers is a well-established transformation. libretexts.orgresearchgate.net For example, catalytic vanadium metal has been used for the cleavage of the C-O bond in 2,6-dimethoxyphenol. frontiersin.org

Table 2: Potential Products of Ether Cleavage of this compound

| Reagent | Thiazole Product | Cyclopentyl Product |

| HBr | 4-bromo-1,3-thiazol-2-ol / -2(3H)-one | Cyclopentyl bromide |

| HI | 4-bromo-1,3-thiazol-2-ol / -2(3H)-one | Cyclopentyl iodide |

Rearrangement Processes Involving the Oxygen Atom

Rearrangement reactions involving the oxygen atom of the 2-alkoxy group in thiazoles are less common. However, related heterocyclic systems have been shown to undergo rearrangements. For instance, a nih.govnih.gov-sigmatropic rearrangement of N-propargylamines has been utilized in the synthesis of thiazole-2(3H)-ones. acs.org While this does not directly involve a 2-alkoxy group, it demonstrates the potential for rearrangements within the thiazole scaffold.

Another type of rearrangement to consider is the nih.govrsc.org-Wittig rearrangement, which has been observed in propargyl/allyl-oxy-pyrazolones. nih.gov Although speculative for this compound, under specific conditions, such as the generation of a carbanion adjacent to the ether oxygen, a rearrangement could potentially occur. Further investigation is required to explore the feasibility of such transformations for this specific compound.

Reactivity of the Thiazole Ring System

The thiazole ring is an electron-rich heterocycle, yet it also possesses sites susceptible to both electrophilic and nucleophilic attack. The presence of the bromine atom at the C4 position and a cyclopentyloxy group at the C2 position significantly modulates this inherent reactivity.

Electrophilic aromatic substitution on the thiazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole (B145914) and furan. However, the electron-donating nature of the 2-cyclopentyloxy group is expected to activate the thiazole ring towards electrophilic attack. The substitution pattern is directed by the combined electronic effects of the substituents. The C5 position is the most electron-rich and sterically accessible site, making it the most probable target for electrophiles.

While specific studies on this compound are not extensively documented, the expected reactivity can be inferred from related systems. For instance, in many 2-substituted thiazoles, electrophilic substitution occurs preferentially at the C5 position. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The conditions for these reactions would likely need to be carefully controlled to avoid undesired side reactions, given the multiple functional groups present in the molecule.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent | Predicted Major Product |

|---|---|

| Br₂, Lewis Acid | 4,5-Dibromo-2-(cyclopentyloxy)-1,3-thiazole |

| HNO₃, H₂SO₄ | 4-Bromo-2-(cyclopentyloxy)-5-nitro-1,3-thiazole |

Note: The predictions in this table are based on the general reactivity patterns of substituted thiazoles and have not been experimentally verified for this compound.

Nucleophilic attack on the thiazole ring itself is generally disfavored due to its electron-rich nature. However, the presence of the bromine atom at C4 provides a handle for nucleophilic aromatic substitution (SNA r) reactions, although these typically require activation by strongly electron-withdrawing groups, which are absent in this molecule.

More commonly, nucleophilic displacement of the bromo substituent can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings would be expected to proceed at the C4 position, allowing for the introduction of a wide variety of substituents.

The bromine atom at the C4 position is amenable to metal-halogen exchange, providing a facile route to a 4-lithiated or 4-magnesiated thiazole derivative. This organometallic intermediate can then be quenched with various electrophiles to introduce a diverse array of functional groups at this position. This strategy is a powerful tool for the functionalization of the thiazole ring. For example, reaction with an organolithium reagent such as n-butyllithium at low temperatures would likely lead to a lithium-bromine exchange, forming 4-lithio-2-(cyclopentyloxy)-1,3-thiazole. This intermediate can then react with electrophiles like aldehydes, ketones, or alkyl halides. nih.gov

Heteroatom-Directed Functionalization Studies

The nitrogen and sulfur atoms within the thiazole ring can influence the regioselectivity of certain reactions, particularly metalations.

In the absence of a halogen, the C2 position of the thiazole ring is the most acidic and is typically deprotonated by strong bases. However, in this compound, the bromine at C4 is the primary site for metal-halogen exchange. If a stronger base and different reaction conditions were employed, deprotonation at C5 could potentially compete, directed by the coordination of the base to the ring nitrogen and sulfur atoms. The electron-donating cyclopentyloxy group at C2 would likely disfavor deprotonation at this position.

Ring-Opening and Rearrangement Chemistry of the Thiazole Nucleus

The thiazole ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening can occur. For instance, treatment with strong reducing agents can lead to cleavage of the C-S or C-N bonds.

Rearrangement reactions of the thiazole nucleus itself are not common. More likely are rearrangements of substituents attached to the ring. For this compound, there are no documented specific ring-opening or rearrangement reactions under typical synthetic conditions. It is anticipated that the thiazole core would remain intact during most chemical transformations focused on the bromo and cyclopentyloxy groups.

Thermally and Photochemically Induced Transformations of this compound

While specific experimental studies on the thermally and photochemically induced transformations of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the known chemical behavior of related 4-bromothiazoles, 2-alkoxythiazoles, and other heterocyclic compounds. The primary sites for thermal and photochemical reactivity within the molecule are the carbon-bromine (C-Br) bond, the thiazole ring, and the 2-cyclopentyloxy ether linkage.

Thermally Induced Transformations

The thiazole ring is an aromatic heterocycle and generally exhibits considerable thermal stability. Significant thermal transformations would likely require high temperatures and would probably involve the substituents before the ring itself degrades.

The C-Br bond at the 4-position of the thiazole ring is a potential site for thermal cleavage. Homolytic cleavage of this bond at elevated temperatures would generate a 2-(cyclopentyloxy)-1,3-thiazol-4-yl radical and a bromine radical. The subsequent reactions of these radical species would be dependent on the specific reaction conditions, such as the presence of radical traps or hydrogen-donating species in the reaction medium.

The ether linkage at the 2-position is another potential site of thermal decomposition. At high temperatures, the C-O bond of the cyclopentyloxy group could undergo cleavage. An elimination reaction, for instance, could lead to the formation of cyclopentene (B43876) and 4-bromo-1,3-thiazol-2-ol. Alternatively, homolytic cleavage could produce a 2-thiazolyl radical and a cyclopentyloxy radical, which could then undergo further reactions.

Table 1: Potential Thermally Induced Transformation Pathways This table presents hypothetical data based on the reactivity of analogous compounds.

| Transformation Pathway | Anticipated Conditions | Potential Major Products | Potential Minor Products |

|---|---|---|---|

| C-Br Bond Homolysis | High Temperature (>300°C), Inert Atmosphere | 2-(Cyclopentyloxy)-1,3-thiazole (B3000078) | Dimeric thiazole derivatives |

| Ether Linkage Elimination | High Temperature (>250°C) | Cyclopentene, 4-Bromo-1,3-thiazol-2-ol | Rearrangement byproducts |

Photochemically Induced Transformations

The photochemical reactivity of this compound is expected to be largely influenced by the presence of the chromophoric thiazole ring and the photolabile C-Br bond.

UV irradiation of brominated aromatic compounds often leads to the homolytic cleavage of the C-Br bond. For bromothiazoles, the reactivity is dependent on the position of the bromine atom. Research indicates that 4-bromothiazole (B1332970) is significantly more photochemically stable than its 2-bromo and 5-bromo isomers. semanticscholar.org Nevertheless, under appropriate UV irradiation, particularly in the presence of a hydrogen-donating solvent, photodebromination to yield 2-(cyclopentyloxy)-1,3-thiazole is a plausible transformation.

Studies on the photolysis of bromothiazoles have also shown that irradiation can lead to isomerization, yielding isothiazole (B42339) derivatives alongside the debrominated product. semanticscholar.org Thus, the formation of 2-(cyclopentyloxy)isothiazole is a potential outcome of the photochemical irradiation of this compound.

Furthermore, some complex thiazole-containing pharmaceuticals have been shown to undergo photo-degradation through a [4+2] cycloaddition reaction with singlet oxygen, leading to the formation of ring-opened products. nih.gov This suggests that under aerobic conditions and in the presence of a photosensitizer, this compound might be susceptible to photo-oxidation.

Table 2: Potential Photochemically Induced Transformation Pathways This table presents hypothetical data based on the reactivity of analogous compounds.

| Transformation Pathway | Anticipated Conditions | Potential Major Products | Potential Minor Products |

|---|---|---|---|

| Photodebromination | UV Irradiation (e.g., 254 nm), Hydrogen-donating solvent | 2-(Cyclopentyloxy)-1,3-thiazole | Solvent adducts |

| Photoisomerization | UV Irradiation, Inert Solvent | 2-(Cyclopentyloxy)isothiazole | Other structural isomers |

| Photo-oxidation | Visible/UV Light, O₂, Photosensitizer | Ring-opened amide/ester derivatives | Complex degradation mixture |

It must be emphasized that the transformations detailed above are predictive and based on the established reactivity of similar chemical moieties. Rigorous experimental investigation is necessary to confirm the specific thermal and photochemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Cyclopentyloxy 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, detailed information about the molecular framework, connectivity, and spatial arrangement of atoms can be obtained.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the thiazole (B1198619) ring proton and the protons of the cyclopentyloxy group.

The thiazole ring contains a single proton at the C5 position. Due to the electronegativity of the neighboring sulfur and nitrogen atoms and the presence of the bromine atom at C4, this proton is expected to be deshielded and appear as a singlet in the downfield region of the spectrum, likely in the range of 7.0-7.5 ppm.

The cyclopentyloxy group will show a more complex set of signals. The proton on the carbon atom directly attached to the oxygen (CH-O) is expected to be the most deshielded of this group, likely appearing as a multiplet around 5.0-5.5 ppm. The remaining eight protons on the cyclopentyl ring would appear as overlapping multiplets in the upfield region, typically between 1.5 and 2.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole-H5 | 7.0 - 7.5 | s (singlet) |

| O-CH (cyclopentyl) | 5.0 - 5.5 | m (multiplet) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would be expected to show five distinct signals for the carbon atoms of the thiazole and cyclopentyloxy moieties.

The C2 carbon of the thiazole ring, being attached to two heteroatoms (N and O), would be significantly deshielded, appearing far downfield, likely in the range of 160-170 ppm. The C4 carbon, bonded to the bromine atom, would be expected around 110-120 ppm. The C5 carbon, attached to a proton, would likely resonate in the range of 115-125 ppm.

For the cyclopentyloxy group, the carbon atom directly bonded to the oxygen (C-O) would appear in the range of 75-85 ppm. The other two sets of equivalent methylene (B1212753) carbons of the cyclopentyl ring would be found further upfield, typically between 20 and 35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole-C2 | 160 - 170 |

| Thiazole-C4 | 110 - 120 |

| Thiazole-C5 | 115 - 125 |

| O-CH (cyclopentyl) | 75 - 85 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between the O-CH proton and the adjacent CH₂ protons of the cyclopentyl ring, as well as among the various CH₂ protons of the cyclopentyl group. The thiazole-H5 proton, being a singlet, would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C5 of the thiazole ring and all the carbons of the cyclopentyloxy group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the thiazole-H5 proton to the C4 and C2 carbons of the thiazole ring, and the O-CH proton of the cyclopentyloxy group to the C2 of the thiazole ring, which would be crucial for confirming the attachment of the cyclopentyloxy group to the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOE would be expected between the O-CH proton of the cyclopentyloxy group and the protons on the adjacent carbons of the cyclopentyl ring.

Multinuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments

Nitrogen-15 NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the thiazole ring. For a thiazole derivative, the nitrogen atom is expected to have a chemical shift in the range of -50 to +50 ppm relative to nitromethane. The exact chemical shift would be influenced by the substituents on the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its elemental formula (C₈H₁₀BrNOS). The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M(⁷⁹Br)]⁺ | 246.9772 |

Fragmentation Pathways and Structural Information from MS/MS

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides crucial information about the structural integrity and fragmentation patterns of this compound. The electron impact ionization of thiazole derivatives typically results in intense molecular ion peaks. researchgate.net For the title compound, the presence of bromine would be indicated by a characteristic M+2 isotopic peak with an intensity nearly equal to the molecular ion peak.

The fragmentation of the molecular ion is expected to proceed through several key pathways. A primary fragmentation event would likely involve the cleavage of the C-O bond of the cyclopentyloxy group, leading to the loss of a cyclopentyl radical or a neutral cyclopentene (B43876) molecule. Another significant fragmentation pathway for thiazole derivatives involves the cleavage of the thiazole ring itself. researchgate.net The presence of the bromine atom is also expected to influence the fragmentation, potentially leading to the loss of a bromine radical.

Based on the fragmentation patterns of similar thiazole derivatives, the following table outlines the predicted major fragments for this compound. researchgate.netresearchgate.netsapub.org

Table 1: Predicted MS/MS Fragmentation of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]+ | This compound | Molecular Ion |

| [M-C5H9]+ | 4-Bromo-1,3-thiazol-2-ol | Loss of cyclopentyl radical |

| [M-C5H8]+ | 4-Bromo-1,3-thiazol-2-ol radical cation | Loss of cyclopentene |

| [M-Br]+ | 2-(cyclopentyloxy)-1,3-thiazole (B3000078) cation | Loss of bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound by observing their characteristic vibrational modes.

Characteristic Vibrational Modes of Thiazole Ring

The thiazole ring exhibits several characteristic vibrational frequencies. The C=N and C=C stretching vibrations within the ring are typically observed in the 1650-1400 cm⁻¹ region. cdnsciencepub.com The ring stretching vibrations for a thiazole moiety generally appear in the 1300-1600 cm⁻¹ range. researchgate.net Additionally, C-H in-plane and out-of-plane bending vibrations of the thiazole ring are expected in the regions of 1000-1520 cm⁻¹ and 700-1000 cm⁻¹, respectively. researchgate.net

Identification of C-O, C-Br, and C-H Stretches

Beyond the thiazole ring itself, the substituent groups have distinct IR absorptions. The C-O stretching vibration of the cyclopentyloxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretching frequency is typically observed in the 690-515 cm⁻¹ range. libretexts.org The C-H stretching vibrations of the cyclopentyl group's CH2 moieties will appear in the 3000-2840 cm⁻¹ region. uomustansiriyah.edu.iq

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Predicted Infrared (IR) Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Cyclopentyl C-H | Stretching | 2960-2850 |

| Thiazole C=N/C=C | Ring Stretching | 1650-1400 |

| Cyclopentyl CH₂ | Scissoring | ~1450 |

| Thiazole Ring | Ring Stretching | 1300-1600 |

| Cyclopentyloxy C-O | Stretching | 1250-1000 |

| Thiazole C-H | In-plane bending | 1000-1520 |

| Thiazole C-H | Out-of-plane bending | 700-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiazole and its derivatives are known to exhibit absorption maxima corresponding to π → π* and n → π* transitions. Substituted thiazoles typically show absorption maxima in the range of 358-410 nm. researchgate.net The presence of the bromine atom and the cyclopentyloxy group as substituents on the thiazole ring is expected to influence the position and intensity of these absorption bands due to their electronic effects on the chromophoric system. It is anticipated that these substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole.

Table 3: Predicted UV-Vis Absorption

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 250-300 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not available, analysis of related structures, such as 2-bromo-4-phenyl-1,3-thiazole and 2,4-dibromothiazole (B130268), can provide valuable insights into the expected solid-state conformation. researchgate.netresearchgate.net

Bond Lengths, Bond Angles, and Torsional Angles

The thiazole ring is expected to be planar, a characteristic feature of aromatic heterocyclic compounds. wikipedia.org The bond lengths and angles within the thiazole ring will be consistent with those observed in other thiazole derivatives. The C-Br bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon. The geometry around the oxygen atom of the cyclopentyloxy group is expected to be bent, and the cyclopentyl ring will likely adopt an envelope or twist conformation to minimize steric strain. The torsional angle between the plane of the thiazole ring and the C-O-C plane of the cyclopentyloxy group will be a key conformational feature.

The following table presents predicted values for key structural parameters based on data from analogous compounds. researchgate.netresearchgate.net

Table 4: Predicted X-ray Crystallography Data

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.85 - 1.90 |

| C-O (thiazole-O) | ~1.33 - 1.37 |

| C-O (O-cyclopentyl) | ~1.43 - 1.47 |

| Thiazole C-N | ~1.30 - 1.38 |

| Thiazole C-S | ~1.70 - 1.75 |

| **Bond Angles (°) ** | |

| C-S-C (in ring) | ~88 - 92 |

| S-C-N (in ring) | ~110 - 115 |

| C-N-C (in ring) | ~108 - 112 |

| C-C-Br | ~125 - 130 |

| C-O-C | ~115 - 120 |

| **Torsional Angles (°) ** |

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, halogen bonding)

While a definitive crystal structure of this compound has not been reported, the molecular architecture suggests the potential for several key intermolecular interactions that would govern its crystal packing. These interactions are crucial in determining the solid-state properties of a compound.

Halogen Bonding: The presence of a bromine atom on the thiazole ring is significant. Halogen atoms, particularly bromine and iodine, can act as electrophilic regions (σ-holes) and participate in halogen bonding. This is a highly directional, non-covalent interaction where the halogen atom interacts with a Lewis base, such as a nitrogen or sulfur atom from an adjacent molecule. In the case of 2,4-diacetyl-5-bromothiazole, intermolecular halogen bonding between a carbonyl oxygen and a bromine atom has been observed, influencing the crystal structure. researchgate.net It is plausible that the bromine atom in this compound could engage in similar interactions with the nitrogen or sulfur atoms of neighboring thiazole rings, or potentially with the oxygen of the cyclopentyloxy group.

π-π Stacking: The aromatic 1,3-thiazole ring provides a platform for π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings, contributing to the stabilization of the crystal lattice. The extent and geometry of π-π stacking can be influenced by the substituents on the ring. For instance, in 2-bromo-4-phenyl-1,3-thiazole, π-π interactions between the thiazole and phenyl rings of adjacent molecules are a feature of the crystal packing. researchgate.net For this compound, face-to-face or offset stacking of the thiazole rings could be a significant packing motif.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Potential Participating Moieties | Expected Influence on Crystal Packing |

| Halogen Bonding | Thiazole-Br with Thiazole-N or Thiazole-S | Directional control, formation of chains or sheets |

| π-π Stacking | Thiazole ring with adjacent Thiazole ring | Stabilization of layered structures |

| Van der Waals | Cyclopentyloxy group | Space-filling and overall packing efficiency |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore would not exhibit a signal in VCD or ECD spectroscopy. These techniques are powerful tools for the stereochemical analysis of chiral molecules. researchgate.netnih.gov

Should a chiral center be introduced into the molecule, for example, by substitution on the cyclopentyl ring or by the introduction of a chiral substituent elsewhere, the resulting enantiomers would be distinguishable by VCD and ECD.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chemrxiv.org Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, providing a rich fingerprint of its three-dimensional structure. For a chiral derivative of this compound, VCD could be used to determine its absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.netaps.org The electronic transitions of a chiral molecule give rise to ECD signals (Cotton effects), the signs and magnitudes of which are characteristic of the molecule's stereochemistry. For a chiral derivative, the thiazole ring and any other chromophores would contribute to the ECD spectrum, allowing for the assignment of its absolute configuration. nih.gov

In the absence of experimental data for chiral derivatives of this compound, the following table outlines the hypothetical application of these techniques.

| Spectroscopic Technique | Information Provided for a Chiral Derivative | Potential Chromophores/Vibrational Modes |

| VCD | Absolute configuration, conformational analysis in solution | C-H, C-N, C-S, C-Br stretching and bending modes |

| ECD | Absolute configuration | π→π* transitions of the thiazole ring |

Further empirical research, including single-crystal X-ray diffraction and chiroptical spectroscopy of appropriate derivatives, is necessary to fully elucidate the advanced structural and spectroscopic characteristics of this compound and its potential chiral analogues.

Computational and Theoretical Investigations of 4 Bromo 2 Cyclopentyloxy 1,3 Thiazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-Bromo-2-(cyclopentyloxy)-1,3-thiazole, these methods provide a foundational understanding of its intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds due to its favorable balance between accuracy and computational cost. nih.gov For this compound, geometry optimization would typically be performed using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p). irjweb.comnih.gov This process systematically alters the molecule's geometry to find the lowest energy conformation, also known as the ground state structure. The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. For instance, the planarity of the thiazole (B1198619) ring and the spatial orientation of the bromine atom and the cyclopentyloxy group relative to the ring are determined. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed for higher accuracy calculations of the electronic structure. asianpubs.org Methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) could be used to refine the understanding of the molecule's electronic properties. researchgate.net While computationally more intensive than DFT, ab initio calculations can provide benchmark data for properties like electron correlation effects, which are crucial for a precise description of the molecule's behavior. researchgate.net For a molecule like this compound, these high-accuracy calculations can be particularly useful for validating the results obtained from DFT methods. mdpi.com

Conformational Analysis of the Cyclopentyloxy Moiety

The cyclopentyloxy group attached to the thiazole ring introduces conformational flexibility. The five-membered cyclopentyl ring can adopt various non-planar conformations, such as the "envelope" and "twist" forms. researchgate.net Furthermore, the orientation of this group with respect to the thiazole ring can vary. A conformational analysis is essential to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles defining the position of the cyclopentyloxy group and calculating the potential energy at each step. The results would likely show a few low-energy conformers that are predominantly populated at room temperature. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com

Prediction of Reactivity and Stability

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com A high HOMO energy suggests a better electron-donating capability, whereas a low LUMO energy points to a good electron-accepting nature. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the distribution of the HOMO and LUMO orbitals would likely show the HOMO localized on the electron-rich thiazole ring and the sulfur atom, while the LUMO may be distributed across the ring and the bromine atom, indicating potential sites for nucleophilic and electrophilic attack, respectively. The presence of the electron-withdrawing bromine atom is expected to influence the energies of these orbitals. mdpi.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Spectroscopic Property Predictions via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds. nih.gov

For this compound, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated. mdpi.com These calculations would predict the positions of characteristic absorption bands, such as the C=N and C-S stretching vibrations of the thiazole ring, and the C-O and C-H vibrations of the cyclopentyloxy group. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These theoretical chemical shifts, when compared to experimental spectra, can aid in the complete assignment of protons and carbons in the molecule. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). mdpi.com This method provides information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, and the corresponding absorption wavelengths. nih.gov

| Spectroscopic Data | Predicted Value |

|---|---|

| Key IR Frequencies (cm-1) | ~1600 (C=N stretch), ~1250 (C-O stretch), ~700 (C-Br stretch) |

| 1H NMR Chemical Shift (ppm) - Thiazole H | ~7.0-7.5 |

| 13C NMR Chemical Shift (ppm) - Thiazole C-Br | ~110-120 |

| UV-Vis λmax (nm) | ~250-280 |

Theoretical ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically employing the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), have become a reliable tool for assigning experimental spectra and confirming molecular structures. mdpi.com For a molecule such as this compound, theoretical chemical shifts can be calculated to predict the resonance of each nucleus.

The expected ¹H NMR chemical shifts would feature signals for the single proton on the thiazole ring, influenced by the adjacent bromine and sulfur atoms. The protons of the cyclopentyloxy group would exhibit characteristic multiplets, with their chemical shifts determined by their spatial relationship to the thiazole ring. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole ring and the cyclopentyl group. The carbon attached to the bromine atom is expected to be significantly influenced by its electronegativity.

Table 1: Illustrative Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311G(d,p)) and referenced to tetramethylsilane (B1202638) (TMS).

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Atom | Hypothetical ¹³C Chemical Shift (ppm) |

| Thiazole-H5 | 7.10 - 7.30 | Thiazole-C2 | 165.0 - 170.0 |

| Cyclopentyl-H1' | 5.20 - 5.40 | Thiazole-C4 | 110.0 - 115.0 |

| Cyclopentyl-H2'/H5' | 1.80 - 2.00 | Thiazole-C5 | 105.0 - 110.0 |

| Cyclopentyl-H3'/H4' | 1.60 - 1.80 | Cyclopentyl-C1' | 80.0 - 85.0 |

| Cyclopentyl-C2'/C5' | 32.0 - 35.0 | ||

| Cyclopentyl-C3'/C4' | 23.0 - 26.0 |

Calculated IR and Raman Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions. researchgate.netmdpi.com For this compound, DFT calculations would predict the frequencies and intensities of vibrational modes associated with the thiazole ring, the cyclopentyloxy group, and the carbon-bromine bond.

Key vibrational modes would include the C=N and C=C stretching vibrations of the thiazole ring, the C-S stretching frequency, and the various C-H stretching and bending modes of the cyclopentyl group. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch (Thiazole) | 3100 - 3150 |

| Aliphatic C-H Stretch (Cyclopentyl) | 2850 - 3000 |

| C=N Stretch (Thiazole) | 1600 - 1650 |

| C=C Stretch (Thiazole) | 1500 - 1550 |

| C-O Stretch (Ether) | 1200 - 1250 |

| C-S Stretch (Thiazole) | 800 - 850 |

| C-Br Stretch | 500 - 600 |

UV-Vis Absorption Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra, providing insights into the electronic transitions of a molecule. For this compound, the simulation would likely predict electronic transitions in the ultraviolet region, characteristic of heteroaromatic systems. The primary transitions are expected to be of π → π* nature, involving the delocalized electrons of the thiazole ring. The position of the absorption maxima (λmax) would be influenced by the substituents on the thiazole core.

Table 3: Illustrative Simulated UV-Vis Absorption Data for this compound

| Electronic Transition | Hypothetical λmax (nm) | Hypothetical Oscillator Strength (f) |

| π → π | 250 - 270 | > 0.1 |

| n → π | 290 - 310 | < 0.01 |

Molecular Electrostatic Potential (MEP) Mapping